

Zeylasterone molecular formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zeylasterone

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Zeylasterone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeylasterone, a naturally occurring triterpenoid, has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of its molecular characteristics, mechanism of action, and the experimental protocols used to elucidate its biological activity. The information is intended to support further research and development of **Zeylasterone** as a potential therapeutic agent.

Molecular Profile

Zeylasterone is a complex pentacyclic triterpenoid. Its fundamental molecular properties are summarized below.

Property	Value	Source
Molecular Formula	C ₃₀ H ₃₈ O ₇	--INVALID-LINK--
Molecular Weight	510.6 g/mol	--INVALID-LINK--
IUPAC Name	(6aS,6bS,8aS,11R,12aR,14aR)-2,3-dihydroxy-11-(methoxycarbonyl)-6a,6b,8a,1,14a-pentamethyl-5-oxo-7,8,9,10,12,12a,13,14-octahydronicene-4-carboxylic acid	--INVALID-LINK--
CAS Number	78012-25-6	--INVALID-LINK--

Antibacterial Activity and Mechanism of Action

Zeylasterone exhibits potent activity against Gram-positive bacteria, including *Staphylococcus aureus* and *Bacillus subtilis*.^{[1][2]} Its primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to a cascade of events that ultimately result in cell death.^[1]

Quantitative Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness.

Organism	MIC (µg/mL)	Effect
Gram-positive bacteria (general)	3-20	Bacteriostatic/Bactericidal
<i>Staphylococcus aureus</i>	30 (6 x MIC)	Bactericidal
<i>Candida albicans</i>	10	-

Source:^{[1][2]}

Disruption of Cytoplasmic Membrane Integrity

Zeylasterone's interaction with the bacterial cell membrane leads to a loss of its structural and functional integrity. This is evidenced by:

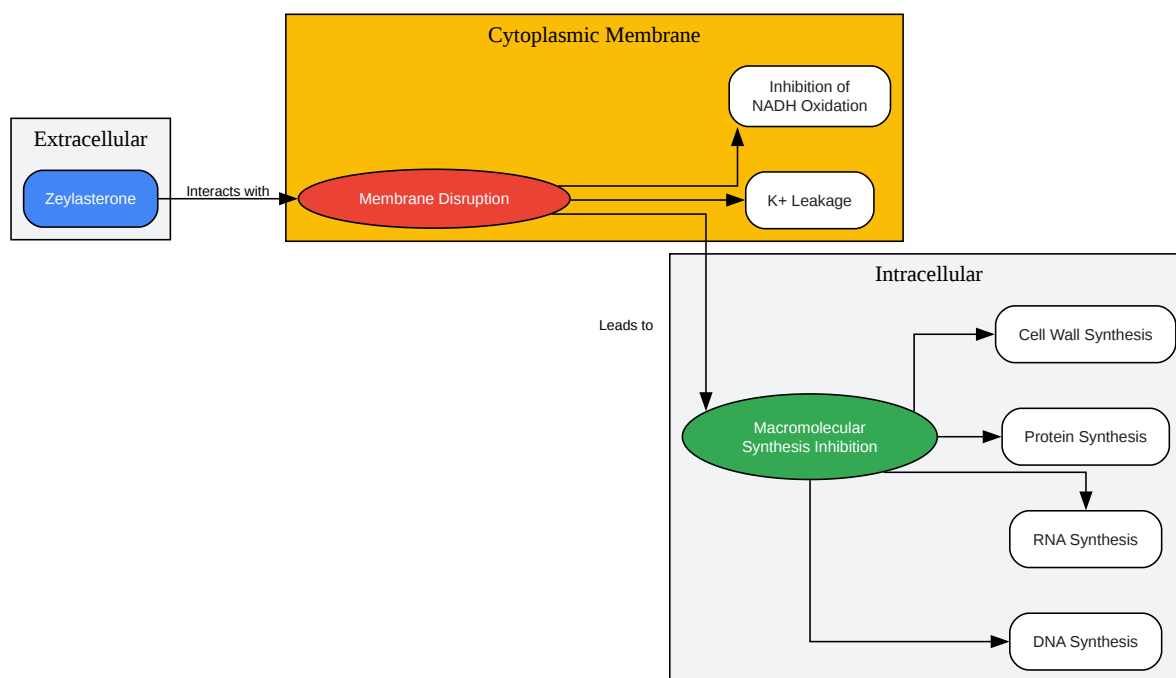
- Potassium Leakage: Treatment with **Zeylasterone** causes a rapid efflux of intracellular potassium ions, indicating membrane permeabilization.[\[1\]](#)[\[2\]](#)
- Inhibition of NADH Oxidation: The disruption of the membrane affects the electron transport chain, as demonstrated by the inhibition of NADH oxidation.[\[1\]](#)

Inhibition of Macromolecular Synthesis

The compromised membrane integrity leads to a subsequent shutdown of essential biosynthetic pathways. **Zeylasterone** demonstrates an inhibitory effect on the incorporation of radiolabeled precursors for:

- Cell Wall Synthesis: Early inhibition of N-acetyl-glucosamine incorporation.[\[1\]](#)[\[2\]](#)
- RNA Synthesis: Early inhibition of uridine incorporation.[\[1\]](#)[\[2\]](#)
- DNA Synthesis: Later inhibition of thymidine incorporation.[\[1\]](#)[\[2\]](#)
- Protein Synthesis: Later inhibition of leucine incorporation.[\[1\]](#)[\[2\]](#)

This sequential inhibition suggests that the primary target is the cytoplasmic membrane, and the cessation of macromolecular synthesis is a downstream consequence.



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Zeylasterone's antibacterial mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial activity of **Zeylasterone**.

Minimum Inhibitory Concentration (MIC) Determination by Microdilution Method

This protocol determines the lowest concentration of **Zeylasterone** that inhibits the visible growth of a microorganism.

Materials:

- **Zeylasterone** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Sterile 96-well microtiter plates
- Bacterial culture in logarithmic growth phase
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
- Pipettes and sterile tips
- Incubator
- Microplate reader (optional)

Procedure:

- Prepare a series of twofold dilutions of the **Zeylasterone** stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 μ L.
- Prepare a bacterial inoculum and dilute it in the broth medium to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Add 100 μ L of the bacterial inoculum to each well containing the **Zeylasterone** dilutions. This will bring the total volume to 200 μ L and halve the **Zeylasterone** concentration.
- Include a positive control (wells with bacteria and no **Zeylasterone**) and a negative control (wells with medium only).
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC by visually inspecting for the lowest concentration of **Zeylasterone** that shows no turbidity (no bacterial growth). Alternatively, read the optical density at 600 nm using a microplate reader.

Potassium Leakage Assay

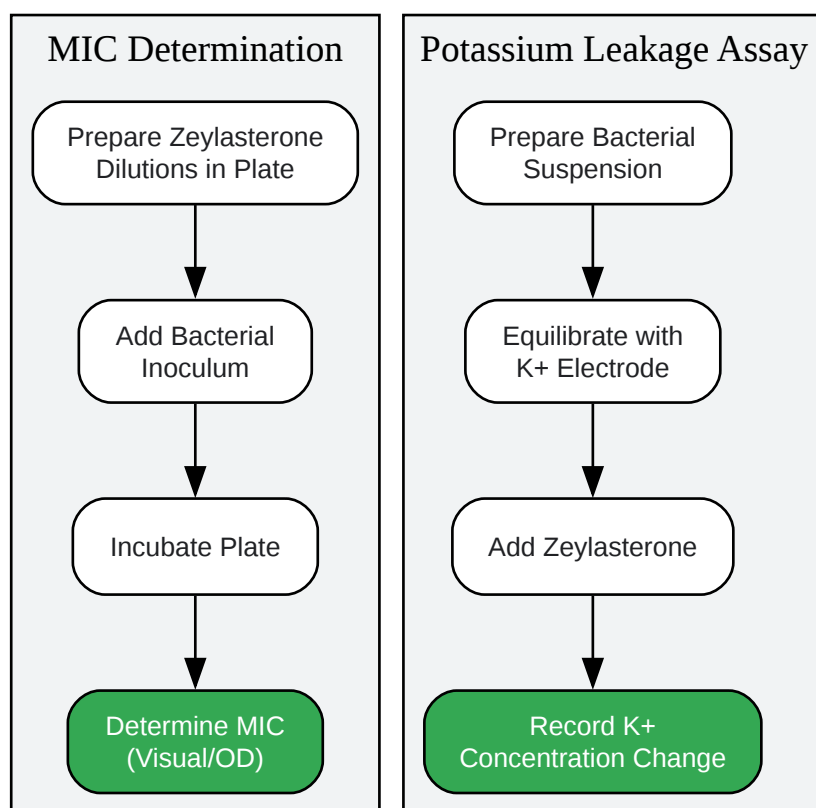
This assay measures the integrity of the bacterial cell membrane by quantifying the release of intracellular potassium.

Materials:

- Bacterial culture in logarithmic growth phase
- **Zeylasterone** solution
- Potassium-selective electrode
- Low-potassium buffer
- Centrifuge

Procedure:

- Harvest the bacterial culture by centrifugation and wash the cells twice with a low-potassium buffer.
- Resuspend the bacterial pellet in the low-potassium buffer to a specific optical density.
- Equilibrate the bacterial suspension at room temperature and place the potassium-selective electrode into the suspension.
- Once a stable baseline reading is achieved, add the **Zeylasterone** solution to the desired final concentration.
- Record the change in extracellular potassium concentration over time.
- A positive control for maximum potassium release can be achieved by adding a cell-lysing agent (e.g., a detergent like Triton X-100).



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References

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- To cite this document: BenchChem. [Zeylasterone molecular formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252985#zeylasterone-molecular-formula-and-molecular-weight]

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